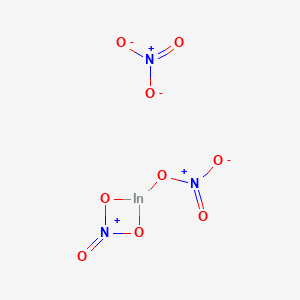
(2-Oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate;nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate;nitrate is a versatile chemical compound used in scientific research. Its unique structure and properties make it valuable for various applications, including drug synthesis, organic reactions, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate;nitrate typically involves the reaction of specific precursors under controlled conditions. One common method involves the treatment of a precursor compound with hydroxylamine hydrate to form an amidoxime intermediate, which is then cyclized using acyl chloride . This process is often carried out in a solvent such as toluene and may require the use of catalysts or other reagents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate;nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products. Substitution reactions can result in a wide range of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate;nitrate has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in materials science for the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (2-Oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate;nitrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole: A heterocyclic compound with similar structural features and applications.
Imidazole: Another heterocyclic compound with a wide range of biological and chemical applications.
Uniqueness
(2-Oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate;nitrate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Biologische Aktivität
The compound (2-Oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate (CAS No. 13770-61-1) is a member of the dioxazaindigetidin class of compounds, which have garnered interest due to their potential biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including its pharmacological properties, synthesis, and relevant case studies.
- Molecular Formula : InN₃O₉
- Molecular Weight : 300.83 g/mol
- Structure : The structure features a dioxazaindigetidin core which is significant for its biological activity.
Biological Activity Overview
The biological activity of (2-Oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate has been explored in various studies, focusing primarily on its antibacterial and antifungal properties. The following sections detail these findings.
Antimicrobial Activity
Recent studies have indicated that compounds containing the dioxazaindigetidin framework exhibit notable antimicrobial properties. For instance:
-
Antibacterial Activity :
- The compound has shown effectiveness against several Gram-positive and Gram-negative bacteria. Specific Minimum Inhibitory Concentration (MIC) values have been reported for various strains:
- Antifungal Activity :
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of (2-Oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate and its analogs:
The exact mechanism by which (2-Oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate exerts its biological effects is still under investigation. However, it is hypothesized that the presence of nitrogen and oxygen in its structure plays a critical role in interacting with bacterial cell membranes or interfering with metabolic pathways.
Eigenschaften
CAS-Nummer |
13770-61-1 |
|---|---|
Molekularformel |
InN3O9 |
Molekulargewicht |
300.83 g/mol |
IUPAC-Name |
(2-oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate;nitrate |
InChI |
InChI=1S/In.3NO3/c;3*2-1(3)4/q+3;3*-1 |
InChI-Schlüssel |
LKRFCKCBYVZXTC-UHFFFAOYSA-N |
SMILES |
[N+]1(=O)O[In](O1)O[N+](=O)[O-].[N+](=O)([O-])[O-] |
Kanonische SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[In+3] |
Key on ui other cas no. |
13770-61-1 |
Physikalische Beschreibung |
Liquid |
Piktogramme |
Oxidizer; Irritant |
Verwandte CAS-Nummern |
13465-14-0 (hydrate) |
Synonyme |
indium (III) nitrate indium nitrate indium nitrate hydrate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















